5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Catalog No.
S15915889
CAS No.
M.F
C6H8N2O3S
M. Wt
188.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxy...

Product Name

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

IUPAC Name

5-(2-methylsulfanylethyl)-1,2,4-oxadiazole-3-carboxylic acid

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

InChI

InChI=1S/C6H8N2O3S/c1-12-3-2-4-7-5(6(9)10)8-11-4/h2-3H2,1H3,(H,9,10)

InChI Key

BZRAWGPQMZSHHM-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=NC(=NO1)C(=O)O

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. It features a five-membered ring containing two nitrogen atoms and is characterized by the presence of a carboxylic acid functional group at the 3-position and a methylthioethyl substituent at the 5-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula of 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is C6H8N2O3SC_6H_8N_2O_3S, with a molecular weight of approximately 192.20 g/mol. Its structure includes:

  • Oxadiazole ring: A five-membered ring containing two nitrogen atoms.
  • Carboxylic acid group: Contributing to its acidity and potential reactivity.
  • Methylthioethyl group: A side chain that may influence its biological properties.

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Certain oxadiazole derivatives are being explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory effects: Compounds in this class may also demonstrate anti-inflammatory properties.

The synthesis of 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Utilizing amidoximes and carboxylic acids in the presence of coupling agents like DMTMM (4-Dimethylaminopyridine) can yield oxadiazoles efficiently .
  • Cyclization Reactions: The reaction of thioether derivatives with hydrazines or hydrazones under acidic conditions can lead to the formation of the oxadiazole ring.
  • Functional Group Transformations: Starting from simpler precursors, various functional group transformations can be employed to introduce necessary substituents.

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing agrochemicals.
  • Material Science: The unique properties of oxadiazoles make them suitable for use in polymers and coatings.

Interaction studies involving 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate19703-94-70.97
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate40699-38-50.92
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate1009620-97-60.91
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate163719-78-60.91
Ethyl 1,2,4-oxadiazole-3-carboxylate39512-59-90.90

Uniqueness

What sets 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid apart from these similar compounds is its specific methylthioethyl substituent which may enhance its biological activity and solubility profile compared to others in the oxadiazole series.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

188.02556330 g/mol

Monoisotopic Mass

188.02556330 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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